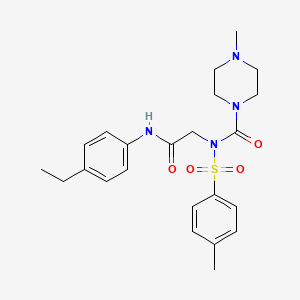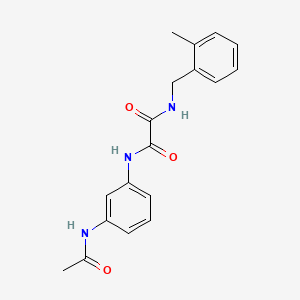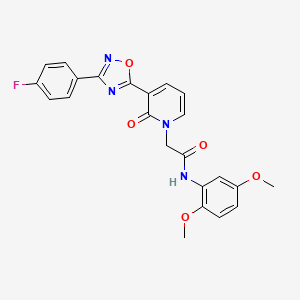
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various synthesized quinoline derivatives that have been studied for their potential uses in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system followed by functionalization at various positions on the ring. In the case of 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, a base-induced ring transformation is employed using different reagents such as S-methylisothiourea sulfate and 1-carboxamidinepyrazole hydrochloride in DMF . Although the specific synthesis of "6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride" is not detailed in the provided papers, similar synthetic approaches could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-Ray crystallography. For instance, the structure of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was elucidated using these methods, and the compound was found to crystallize in the monoclinic space group P21/c . These techniques could be applied to determine the molecular structure of "6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride" as well.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization and hydrolysis, depending on the substituents present on the ring system. For example, 4-(2-carboxyphenylamino)-2-methylquinoline undergoes cyclization in concentrated sulfuric acid to form a quinolino[3,2-c]quinoline derivative . The ethoxy and amino substituents on "6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride" may also participate in similar reactions, which could be explored to further modify the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical calculations using density functional theory (DFT) can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties of these compounds . Such computational studies could be conducted on "6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride" to predict its properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties of Quinoline Derivatives:
- A study explored the structural and optical properties of quinoline derivatives in thin film form. The research focused on the chemical bonds and optical properties like transmittance, reflectance, absorption parameters, and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication:
- Another study investigated the photovoltaic properties of quinoline derivatives, particularly in the context of organic-inorganic photodiode fabrication. This research highlighted the electrical properties and diode parameters under different conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Influence of Substitution Group on Dielectric Properties:
- The impact of substitution groups on the AC electrical conductivity and dielectrical properties of quinoline derivatives was assessed. This study involved analyzing various parameters such as barrier height, charge density, and dielectric constants (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition Properties:
- The corrosion mitigation effects of various quinoline derivatives were analyzed, providing insights into their potential as corrosion inhibitors in different mediums. This included studies on electrochemical behavior, surface analysis techniques, and adsorption properties (Singh, Srivastava, & Quraishi, 2016).
Computational Study on Corrosion Inhibition:
- A computational study further examined the adsorption and corrosion inhibition properties of quinoline derivatives. This approach provided a deeper understanding of the relationship between molecular properties and corrosion inhibition efficiency (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethoxy-4-(3-ethylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-14-6-5-7-16(10-14)23-20-15(12-21)13-22-19-9-8-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQKDWXDZWPPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)


![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)




![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)